Alcophosphamide-d4
Description
Properties
CAS No. |
1794817-39-2 |
|---|---|
Molecular Formula |
C7H17Cl2N2O3P |
Molecular Weight |
283.122 |
IUPAC Name |
3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropan-1-ol |
InChI |
InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/i2D2,3D2 |
InChI Key |
BZGFIGVSVQRQBJ-RRVWJQJTSA-N |
SMILES |
C(CO)COP(=O)(N)N(CCCl)CCCl |
Synonyms |
N,N-Bis(2-chloroethyl)phosphorodiamidic Acid-d4 3-Hydroxypropyl Ester; O-(3-Hydroxypropyl) N,N-Bis(2-chloroethyl)phosphorodiamidate-d4; NSC 153182-d4; NSC 227248-d4; |
Origin of Product |
United States |
Mechanistic Investigations of Alcophosphamide D4 Biotransformation
In Vitro Metabolic Pathway Elucidation of Alcophosphamide-d4
The metabolic conversion of this compound is a critical step in its bioactivation. In vitro studies are instrumental in dissecting the intricate network of reactions that transform the parent compound into its various metabolites.
Stable isotope tracing is a powerful technique for mapping metabolic pathways. nih.govnih.gov By introducing a labeled substrate like this compound into a biological system, researchers can track the isotopic label through subsequent metabolic transformations, thereby identifying primary and secondary metabolites. nih.gov While specific studies on this compound are not extensively detailed in the provided results, the metabolism of its parent compound, cyclophosphamide (B585), is well-documented and serves as a model. The primary activation step for cyclophosphamide involves hydroxylation by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838). researchgate.net These can then be further metabolized.
For this compound, the deuterium (B1214612) label would be retained in these initial metabolites. Subsequent reactions, such as oxidation to carboxyphosphamide (B29615) or β-elimination to form phosphoramide (B1221513) mustard and acrolein, would result in deuterated versions of these downstream products. researchgate.net Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for separating and identifying these labeled metabolites. colab.wsresearchgate.net The distinct mass shift introduced by the deuterium atoms facilitates their detection and differentiation from endogenous molecules. colab.ws
Table 1: Postulated Primary and Secondary Metabolites of this compound
| Precursor/Metabolite | Description | Detection Method |
| This compound | Deuterated parent compound. | LC-MS/MS |
| 4-hydroxy-alcophosphamide-d4 | Primary active metabolite formed by CYP450 hydroxylation. | LC-MS/MS |
| Aldophosphamide-d4 | Tautomer of 4-hydroxy-alcophosphamide-d4. | LC-MS/MS |
| Carboxyphosphamide-d4 | Inactive metabolite formed by oxidation of aldophosphamide-d4. | LC-MS/MS |
| Phosphoramide mustard-d4 | Cytotoxic metabolite formed by β-elimination from aldophosphamide-d4. | LC-MS/MS |
| Acrolein-d4 | Byproduct of β-elimination from aldophosphamide-d4. | GC-MS |
This table is based on the known metabolic pathways of cyclophosphamide and extrapolates to its deuterated analog, this compound.
The biotransformation of phosphoramidate (B1195095) compounds like alcophosphamide (B1665695) is heavily reliant on enzymatic activity, with cytochrome P450 (CYP) enzymes playing a central role. researchgate.netfrontiersin.org These heme-containing monooxygenases are responsible for the initial and rate-limiting step in the activation of cyclophosphamide and, by extension, this compound. researchgate.netmdpi.com Specifically, isoforms such as CYP2B6, CYP2C19, and CYP3A4 have been identified as key players in the hydroxylation of the oxazaphosphorine ring. researchgate.net
In vitro studies using human liver microsomes or recombinant CYP enzymes are crucial for characterizing the specific contributions of each isoform to the metabolism of this compound. mmv.org These experiments can determine kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), providing insights into the efficiency of each enzyme in metabolizing the deuterated compound. The metabolism of phosphoramidates by CYPs is a critical activation step, converting the prodrug into its pharmacologically active form. researchgate.net
Following the initial CYP-mediated hydroxylation, other enzyme systems contribute to the further metabolism and detoxification of this compound. Aldehyde oxidase (AO) and aldehyde dehydrogenase (ALDH) are significant in this regard. nih.govwikipedia.orgnih.gov Aldophosphamide, the ring-opened tautomer of 4-hydroxy-alcophosphamide-d4, is a substrate for ALDH, which oxidizes it to the inactive metabolite carboxyphosphamide. researchgate.netnih.gov This detoxification pathway can limit the formation of the ultimate cytotoxic species, phosphoramide mustard. nih.gov
Beyond enzymatic transformations, non-enzymatic chemical reactions also play a role in the fate of this compound. The key non-enzymatic step is the spontaneous β-elimination of acrolein from aldophosphamide. researchgate.net This reaction is a critical part of the bioactivation cascade, leading to the formation of the highly reactive alkylating agent phosphoramide mustard. The stability of the intermediate metabolites, particularly 4-hydroxy-alcophosphamide-d4 and its tautomer aldophosphamide-d4, influences the rate of this non-enzymatic degradation. While some metabolic processes can be spontaneous, the major pathways for compounds like cyclophosphamide are enzymatically driven. nih.gov
Kinetic Isotope Effects (KIE) in this compound Metabolism
The substitution of hydrogen with deuterium in this compound can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org This phenomenon provides a powerful tool for investigating reaction mechanisms. libretexts.org
A primary deuterium KIE occurs when a bond to the isotope is broken in the rate-determining step of a reaction. libretexts.org In the metabolism of this compound, the initial C-H bond cleavage at the C4 position of the oxazaphosphorine ring by CYP enzymes is a potential site for a KIE. nih.govnih.gov If this step is rate-limiting, the reaction will be slower for this compound compared to its non-deuterated counterpart. nih.gov
Table 2: Hypothetical Kinetic Isotope Effect Data for this compound Metabolism
| Enzyme System | Substrate | Reaction Rate (Vmax) | KIE (kH/kD) | Implication |
| CYP2B6 | Alcophosphamide | Vmax_H | ||
| This compound | Vmax_D | Vmax_H / Vmax_D | Indicates if C-H bond cleavage is rate-limiting for this isoform. | |
| CYP3A4 | Alcophosphamide | Vmax_H | ||
| This compound | Vmax_D | Vmax_H / Vmax_D | Indicates if C-H bond cleavage is rate-limiting for this isoform. |
This table presents a framework for how KIE data for this compound metabolism could be presented. Actual values would need to be determined experimentally.
Probing Mechanisms of Carbon-Hydrogen Bond Cleavage during Metabolic Activation
The metabolic activation of oxazaphosphorine prodrugs, a class to which alcophosphamide belongs, is critically dependent on an initial enzymatic oxidation step. This reaction, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver, involves the hydroxylation of the oxazaphosphorine ring, a process that necessitates the cleavage of a carbon-hydrogen (C-H) bond. pharmgkb.orgresearchgate.net In the case of related compounds like cyclophosphamide, this activation occurs at the C4 position, leading to the formation of 4-hydroxycyclophosphamide. pharmgkb.orgresearchgate.net This intermediate is in equilibrium with its open-ring tautomer, aldophosphamide, which then breaks down to release the active cytotoxic agent, phosphoramide mustard, and a toxic byproduct, acrolein. researchgate.netresearchgate.net
The use of deuterated analogs is instrumental in studying the mechanism of this initial C-H bond cleavage. The substitution of hydrogen with deuterium creates a stronger chemical bond due to the greater mass of the deuterium atom. juniperpublishers.cominformaticsjournals.co.in Consequently, the cleavage of a carbon-deuterium (C-D) bond typically requires more energy and proceeds at a slower rate than the cleavage of a corresponding C-H bond. This phenomenon, known as the kinetic isotope effect (KIE), serves as a valuable probe for determining the rate-limiting step in a reaction pathway. juniperpublishers.cominformaticsjournals.co.in
For this compound, where deuterium atoms are placed at a metabolically active site, a significant KIE would be expected if the initial C-H bond cleavage is the rate-determining step in its metabolic activation. Studies on deuterated cyclophosphamide have demonstrated a substantial kinetic isotope effect, confirming that the initial hydroxylation is indeed a critical and rate-limiting step in its bioactivation. nih.govfupress.net By analogy, the biotransformation of this compound is anticipated to be slower than that of its non-deuterated counterpart. This reduced rate of metabolism can be quantified to provide precise information about the energy barrier of the C-H bond cleavage step and the nature of the enzymatic transition state involved in the hydroxylation reaction catalyzed by CYP isozymes like CYP2B6, CYP3A4, and CYP2C9. nih.govaacrjournals.org
Influence of Deuteration on Metabolic Shunting and Pathway Diversion
The metabolic fate of a drug is often a complex balance between multiple competing pathways, leading to either activation or detoxification. Deuteration at a specific site can alter this balance, a phenomenon referred to as metabolic shunting or pathway diversion. juniperpublishers.com By slowing down one metabolic pathway through the kinetic isotope effect, deuteration can cause the drug molecule to be preferentially metabolized through alternative routes that were previously minor.
In the context of oxazaphosphorine metabolism, besides the primary activation pathway via C4-hydroxylation, there are several other metabolic routes. pharmgkb.orgresearchgate.net These include N-dechloroethylation, which leads to the formation of neurotoxic metabolites like chloroacetaldehyde (B151913), and other detoxification pathways that result in inactive products such as 4-ketocyclophosphamide (B195324) and carboxyphosphamide. pharmgkb.orgresearchgate.netresearchgate.net For instance, in cyclophosphamide metabolism, N-dechloroethylation is a minor pathway, but its contribution can be influenced by factors affecting the primary hydroxylation route. pharmgkb.org
The following table summarizes the potential effects of deuteration on the metabolic pathways of this compound, based on established principles of drug metabolism.
| Metabolic Pathway | Expected Effect of Deuteration in this compound | Rationale |
| Primary Activation (Hydroxylation) | Decreased rate | Kinetic Isotope Effect on C-D bond cleavage |
| Detoxification Pathways | Potentially increased flux | Metabolic shunting due to slower primary activation |
| Formation of Alternative Metabolites | Potentially altered metabolite profile | Diversion of the metabolic pathway |
Comparative Metabolism of this compound with Non-deuterated Analogs and Related Phosphoramidates (e.g., Cyclophosphamide, Ifosfamide)
The metabolic profile of this compound can be best understood through a comparative analysis with its non-deuterated form and other clinically important phosphoramidates like cyclophosphamide and ifosfamide (B1674421). While all these compounds share a common oxazaphosphorine core, differences in their structure and isotopic composition lead to distinct metabolic fates.
The metabolism of non-deuterated alcophosphamide is a part of the broader metabolic cascade of cyclophosphamide, where it is formed as a metabolite. researchgate.netresearchgate.net The primary difference in the metabolism of this compound compared to its non-deuterated analog is the anticipated slower rate of any metabolic step involving the cleavage of the deuterated bond, as dictated by the kinetic isotope effect.
Cyclophosphamide and ifosfamide are structural isomers that undergo similar, yet distinct, metabolic activation and detoxification processes. pharmgkb.org Both are activated by hepatic CYP450 enzymes through hydroxylation. pharmgkb.orgpharmgkb.org However, the specific CYP isoforms involved and the kinetics of the reactions differ. For example, CYP3A4 is a major enzyme in the metabolism of both drugs, but CYP2B6 also plays a significant role in cyclophosphamide activation. pharmgkb.orgpharmgkb.org
A key difference between cyclophosphamide and ifosfamide metabolism lies in the rate of N-dechloroethylation. This pathway is more prominent for ifosfamide, leading to a higher production of the neurotoxic metabolite chloroacetaldehyde compared to cyclophosphamide. pharmgkb.org The deuteration in this compound, by slowing its primary activation, could potentially alter its metabolic profile to more closely resemble that of ifosfamide in terms of the ratio of activation to side-chain oxidation, although this remains a subject for empirical investigation.
The table below provides a comparative overview of the key metabolic features of these related compounds.
| Feature | This compound (Inferred) | Cyclophosphamide | Ifosfamide |
| Primary Activation Step | Slower hydroxylation due to KIE | Hydroxylation at C4 pharmgkb.org | Hydroxylation at C4 pharmgkb.org |
| Key Activating Enzymes | Likely CYP2B6, CYP3A4, CYP2C9 | CYP2B6, CYP3A4, CYP2C9 pharmgkb.orgnih.gov | CYP3A4, CYP2B6 pharmgkb.org |
| Rate-Limiting Step | C-D bond cleavage in hydroxylation | C-H bond cleavage in hydroxylation nih.govfupress.net | C-H bond cleavage in hydroxylation |
| Metabolic Shunting | Potential for increased shunting | Present, but less prominent than ifosfamide | More prominent N-dechloroethylation pharmgkb.org |
| Key Toxic Metabolite | Acrolein, potentially altered levels of others | Acrolein, Chloroacetaldehyde (minor) pharmgkb.org | Acrolein, Chloroacetaldehyde (major) pharmgkb.org |
By studying the comparative metabolism of this compound, researchers can gain a deeper understanding of the structure-metabolism relationships within the oxazaphosphorine class of compounds and how isotopic substitution can be used as a tool to modulate their pharmacokinetic and pharmacodynamic properties.
Molecular and Cellular Mechanisms of Action of Alcophosphamide D4
Elucidation of Intramolecular Rearrangements and Activation Pathways
The activation of the parent compound, cyclophosphamide (B585), is a complex, multi-step process that begins in the liver. nih.gov Cytochrome P450 enzymes, particularly CYP2B6, CYP2C19, and CYP3A4, hydroxylate cyclophosphamide at the C-4 position of its oxazaphosphorine ring to form 4-hydroxycyclophosphamide (B600793). researchgate.netpharmgkb.orgdrugbank.com This intermediate exists in a tautomeric equilibrium with its open-ring isomer, aldophosphamide (B1666838). researchgate.netresearchgate.net
Aldophosphamide is a critical intermediate, as it is the precursor to the therapeutically active metabolite, phosphoramide (B1221513) mustard, and a byproduct, which is acrolein in vitro and 3-hydroxypropanal (B37111) (HPA) in vivo. researchgate.netmdpi.commdpi.com The conversion of aldophosphamide to these products can occur through spontaneous β-elimination or be catalyzed by enzymes like phosphodiesterases. mdpi.comnih.gov Alcophosphamide (B1665695) itself is formed through the reduction of aldophosphamide, a reaction that can be catalyzed by alcohol dehydrogenase and aldo-keto reductase. nih.govsci-hub.se This represents an inactivation pathway, diverting the prodrug from its cytotoxic endpoint. researchgate.net
Investigation of Prodrug Activation Mechanisms at the Molecular Level
The activation of cyclophosphamide is a prime example of a P450-activated prodrug. nih.gov The initial enzymatic oxidation is the rate-limiting step in the activation cascade. nih.gov The subsequent steps, including the tautomerization of 4-hydroxycyclophosphamide to aldophosphamide and the subsequent decomposition to phosphoramide mustard, are crucial for the drug's anticancer activity. researchgate.net
Interactions of Alcophosphamide-d4 and its Metabolites with Macromolecules in Cell-Free Systems
Binding Studies with Enzymes and Receptors
The metabolites of cyclophosphamide, including alcophosphamide, interact with various enzymes. Aldophosphamide is a substrate for aldehyde dehydrogenases (ALDHs), which oxidize it to the inactive carboxyphosphamide (B29615), and for alcohol dehydrogenases and aldo-keto reductases, which reduce it to alcophosphamide. pharmgkb.orgnih.govsci-hub.se The active metabolite, phosphoramide mustard, exerts its cytotoxic effect by alkylating DNA. drugbank.comnih.gov
Studies have shown that activated cyclophosphamide can be trapped by protein thiols, forming a stable pool of protein-bound drug that may contribute to its specific cytotoxic effects in tumor cells. nih.gov The interaction with enzymes is not limited to metabolism; for instance, cyclophosphamide has been shown to inhibit human acetylcholinesterase. medchemexpress.com
Covalent Adduct Formation and Characterization
The ultimate active metabolite of the cyclophosphamide pathway, phosphoramide mustard, is a bifunctional alkylating agent. nih.gov It forms covalent adducts with DNA, primarily at the N7 position of guanine (B1146940) bases, leading to inter- and intra-strand cross-links. researchgate.netnih.gov This DNA damage blocks replication and transcription, ultimately inducing apoptosis. drugbank.comresearchgate.net While covalent inhibitors can have off-target effects, the formation of a covalent adduct can also be a source of selectivity. nih.gov
Cellular Uptake and Intracellular Processing of this compound (excluding clinical implications)
The cellular uptake of 4-hydroxycyclophosphamide and aldophosphamide is thought to occur primarily through passive diffusion, although direct evidence is lacking. nih.gov Once inside the cell, aldophosphamide can be processed in several ways: it can be oxidized to the inactive carboxyphosphamide by ALDHs, reduced to alcophosphamide, or decompose to form phosphoramide mustard and acrolein/HPA. pharmgkb.orgnih.gov The intracellular concentration of these metabolites is a key determinant of the drug's cytotoxic effect. The uptake and efflux of similar-sized molecules can be influenced by various transporters and endocytosis mechanisms. nih.govdovepress.comnih.gov
Impact of Deuteration on Reaction Selectivity and Pathway Fidelity
The substitution of hydrogen with deuterium (B1214612) creates a stronger chemical bond (C-D vs. C-H). informaticsjournals.co.in This can lead to a "kinetic isotope effect," where reactions involving the cleavage of this bond proceed at a slower rate. wikipedia.orgnih.govportico.org In the context of drug metabolism, this can have significant consequences. juniperpublishers.comdovepress.com
For this compound, the deuterium atoms are located on the chloroethyl groups of the parent cyclophosphamide molecule. medchemexpress.com Research on deuterated cyclophosphamide analogues has shown that deuterium substitution can influence the rates of metabolic pathways. nih.gov Specifically, deuteration at the chloroethyl side-chains has been explored as a way to disfavor the N-dechloroethylation pathway, which produces the neurotoxic chloroacetaldehyde (B151913), and favor the desired C-4 oxidation that leads to activation. aacrjournals.org By slowing down the undesired side-chain oxidation, deuteration can potentially increase the formation of the therapeutically active metabolites. aacrjournals.org This "metabolic switching" can enhance the pathway fidelity towards the desired cytotoxic outcome. juniperpublishers.comaacrjournals.org
The table below illustrates the potential impact of deuteration on the metabolic pathways of cyclophosphamide.
| Metabolic Pathway | Key Enzyme(s) | Impact of Deuteration at Chloroethyl Side-Chains | Reference(s) |
| Activation (C-4 Hydroxylation) | CYP2B6, CYP3A4, CYP3A5 | Potentially favored due to reduced side-chain oxidation | aacrjournals.org |
| Inactivation (N-dechloroethylation) | CYP3A4, CYP2B6 | Potentially reduced due to kinetic isotope effect | pharmgkb.orgaacrjournals.org |
| Aldophosphamide Reduction | Alcohol Dehydrogenase, Aldo-keto Reductase | Unlikely to be directly affected by deuteration at this position | nih.govsci-hub.se |
| Aldophosphamide Oxidation | Aldehyde Dehydrogenase | Unlikely to be directly affected by deuteration at this position | pharmgkb.orgnih.gov |
This table is illustrative and based on the principles of the kinetic isotope effect and studies on related deuterated compounds.
Advanced Analytical Techniques for Alcophosphamide D4 Research
Mass Spectrometry-Based Methodologies
Mass spectrometry (MS) stands as a cornerstone for the analysis of Alcophosphamide-d4, offering unparalleled sensitivity and specificity. Its application ranges from identifying novel metabolites to performing precise quantification in complex biological matrices. The use of deuterated standards like this compound is central to achieving accuracy in these quantitative methods. nih.govcdc.govchildrensmercy.org
High-Resolution Mass Spectrometry for Metabolite Identification and Structure Elucidation
High-resolution mass spectrometry (HRMS) is a powerful tool for the discovery and structural characterization of drug metabolites. Techniques such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometry provide high mass accuracy, enabling the determination of elemental compositions for unknown compounds. nih.gov In the context of cyclophosphamide (B585) research, HRMS-based metabolomics has been employed to analyze urine from mice treated with the parent drug. nih.gov
This untargeted approach allows for the detection of a wide array of metabolites in a single analysis. For instance, a study using UPLC-ESI-QTOFMS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) successfully identified a previously uncharacterized metabolite, alcophosphamide (B1665695) glucuronide, in mouse urine. nih.gov The high mass accuracy of the QTOF instrument was essential for proposing the chemical formula of the novel metabolite, which was then confirmed by its tandem mass spectrometry (MS/MS) fragmentation pattern, showing characteristic fragments similar to alcophosphamide. nih.gov Such methodologies are vital for building a comprehensive picture of the metabolic fate of cyclophosphamide, where this compound could be used as a tracer to map these biotransformation pathways definitively.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and specificity. cdc.gov Numerous methods have been developed using LC-MS/MS to simultaneously measure cyclophosphamide and its key metabolites, including the aldophosphamide (B1666838)/4-hydroxycyclophosphamide (B600793) tautomers from which alcophosphamide is derived. nih.govnih.gov
These assays typically involve sample preparation via protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. cdc.govchildrensmercy.orgnih.gov MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing interference from the complex biological matrix. cdc.govchildrensmercy.org The development of rapid and sensitive LC-MS/MS methods, with run times often under 15 minutes, facilitates high-throughput analysis for pharmacokinetic studies. nih.govresearchgate.net
| Parameter | Description | Source(s) |
|---|---|---|
| Instrumentation | Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) | childrensmercy.orgnih.govnih.gov |
| Ionization Mode | Positive (ESI+) | childrensmercy.orgnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | cdc.govchildrensmercy.org |
| Chromatography Column | Reversed-phase C18 (e.g., UPLC BEH C18, Chromsystems C18) | nih.govnih.gov |
| Mobile Phase | Gradient elution with water/acetonitrile containing an acid modifier (e.g., formic acid) or buffer (e.g., ammonium (B1175870) acetate) | nih.govnih.gov |
| Sample Preparation | Protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction | childrensmercy.orgcdc.gov |
Application of Deuterated Analogs as Internal Standards for Quantitative Analysis
The accuracy of quantitative analysis by LC-MS/MS relies heavily on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. Stable isotope-labeled (SIL) compounds, such as deuterated analogs, are considered the ideal internal standards. nih.govchildrensmercy.org this compound, along with other deuterated versions like cyclophosphamide-d4 (B23394) and 4-hydroxycyclophosphamide-d4, serves this exact purpose. nih.govcdc.govoup.com
A deuterated IS is chemically identical to the analyte but has a higher mass due to the presence of deuterium (B1214612) atoms. This ensures that it co-elutes with the analyte and experiences nearly identical ionization efficiency and matrix effects. childrensmercy.org However, because of the mass difference, it can be distinguished by the mass spectrometer. This co-elution and similar behavior allow for precise correction of any analyte loss during sample processing or fluctuations in instrument response, leading to highly accurate and precise quantification. childrensmercy.orgcdc.gov The use of deuterated standards like busulfan-d8 (B562967) and cyclophosphamide-d4 is a common and validated practice in therapeutic drug monitoring and occupational exposure assessment. childrensmercy.orgoup.comsemanticscholar.org
Untargeted Metabolomics Approaches for Tracer-Derived Metabolites
Untargeted metabolomics aims to capture and measure as many small molecules as possible in a biological sample to obtain a comprehensive snapshot of its metabolic state. nomuraresearchgroup.commdpi.com When combined with stable isotope tracers, this approach becomes a powerful tool for mapping metabolic pathways. acs.org By administering a deuterated compound like this compound (or its parent, deuterated cyclophosphamide), researchers can trace the path of the deuterium label through various biotransformation reactions.
Using HRMS platforms like LC-QTOFMS, specialized data analysis workflows can systematically search for pairs of native (unlabeled) and labeled ions that correspond to the parent drug and all of its downstream metabolites. nih.govacs.org This stable isotope-assisted metabolomics approach allows for the confident identification of drug-derived metabolites against a complex background of endogenous molecules. acs.org It can reveal novel or unexpected metabolic pathways and provide insights into how factors like disease state or genetic polymorphisms affect drug metabolism. nomuraresearchgroup.com This technique has been successfully used to elucidate the metabolism of various xenobiotics in human cell cultures and provides a clear framework for the use of tracers like this compound. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
While mass spectrometry excels in sensitivity, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the precise molecular structure and dynamics of compounds in solution. alpaipars.comuantwerpen.be For phosphorus-containing molecules like this compound, ³¹P NMR is a particularly valuable technique. alpaipars.commdpi.com It allows for direct observation of the phosphorus nucleus, providing information about its chemical environment and bonding. mdpi.com
Deuterium NMR for Positional Analysis and Dynamic Information
Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nucleus. While less common than ¹H NMR, it provides unique information when a deuterated compound is studied. The small size of the cyclophosphamide molecule makes it well-suited for the synthesis of deuterated analogues for metabolic studies. tandfonline.com
Multidimensional NMR for Complex System Characterization
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for elucidating the intricate structures of molecules. researchgate.net In the context of this compound and its parent compound, cyclophosphamide, NMR plays a crucial role in studying their intermediary metabolites. nih.gov Techniques such as two-dimensional (2D) NMR correlation experiments are instrumental in identifying and characterizing these transient species. nih.gov
For instance, in the study of cyclophosphamide analogues, multinuclear NMR spectroscopy, including 1H, 13C, and 31P NMR, has been used to directly observe and characterize reactive intermediates like iminocyclophosphamide (B1215609) in anhydrous solvents. nih.gov The identification of such species is confirmed through a combination of chemical shifts, selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), and 2D NMR correlation experiments. nih.gov These methods allow researchers to track the interconversion of different metabolic forms, providing insights into the reaction pathways. nih.gov Although direct multidimensional NMR studies specifically on this compound are not extensively documented in the provided results, the established use of these techniques for its non-deuterated and other analogues lays a clear precedent for its application. nih.govnih.gov The deuteration in this compound would introduce distinct signals and coupling patterns in NMR spectra, aiding in the tracing of metabolic pathways.
Table 1: Application of Multidimensional NMR in Cyclophosphamide Metabolite Research
| NMR Technique | Application | Key Findings | Reference |
|---|---|---|---|
| 1H, 13C, 31P Multinuclear NMR | Observation of cis- and trans-4-Hydroxy-5,5-dimethylcyclophosphamide equilibration | Characterization of alpha,alpha-dimethylaldophosphamide and 5,5-dimethyliminocyclophosphamide | nih.gov |
| Selective INEPT | Identification of iminocyclophosphamide | Confirmed the dehydration of 4-hydroxycyclophosphamide to iminocyclophosphamide | nih.gov |
Infrared (IR) and Raman Spectroscopy for Carbon-Deuterium Bond Detection and Imaging
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide detailed information about the molecular structure of a sample. spectroscopyonline.com A significant advantage in the study of deuterated compounds like this compound is the presence of the carbon-deuterium (C-D) bond. The vibrational frequency of the C-D bond appears in a region of the Raman spectrum (typically 1800-2600 cm⁻¹) that is relatively free from signals of endogenous biomolecules, often referred to as the "Raman silent region". nih.govuidaho.edu This unique spectral window allows for the specific detection and imaging of deuterated molecules within complex biological systems with high sensitivity. nih.gov
Raman spectroscopy, particularly when coupled with microscopy (Raman microscopy), can be used to map the spatial distribution of deuterated drugs and their metabolites within cells and tissues. nih.govnottingham.ac.uk This technique, known as Raman-deuterium isotope probing (Raman-DIP), has been successfully used to monitor the metabolic activity of cells by observing the incorporation of deuterium into biomolecules, leading to the appearance of the characteristic C-D Raman band. mdpi.com While direct IR and Raman studies on this compound were not found, the principles are broadly applicable. The C-D bonds in this compound would serve as a distinct spectroscopic marker, enabling researchers to track its uptake, localization, and metabolic fate in biological systems without the need for fluorescent labels. uidaho.edumdpi.com
Table 2: Raman Spectroscopy for C-D Bond Detection
| Technique | Spectral Region of Interest | Application | Advantage | Reference |
|---|---|---|---|---|
| Raman Spectroscopy | 1800-2600 cm⁻¹ (Raman Silent Region) | Detection of C-D bonds in deuterated molecules | High signal-to-background ratio due to lack of interference from endogenous molecules | nih.govuidaho.edu |
| Raman-DIP | 2000-2300 cm⁻¹ | Monitoring metabolic activity by tracking deuterium incorporation | Universal biomarker for metabolic activity in various cell types | mdpi.com |
Chromatographic Separations (e.g., HPLC, UPLC) for Compound and Metabolite Resolution
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the separation, identification, and quantification of drugs and their metabolites in biological matrices. cdc.govcore.ac.uk These techniques are frequently coupled with mass spectrometry (MS) to provide highly sensitive and specific detection. cdc.gov For cyclophosphamide and its analogues, including deuterated versions like this compound, HPLC and UPLC methods are crucial for resolving the parent drug from its various metabolites. researchgate.netnih.govnih.gov
The development of robust chromatographic methods is essential for pharmacokinetic studies and therapeutic drug monitoring. nih.govnih.gov For instance, UPLC-MS/MS methods have been developed and validated for the simultaneous quantification of cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide, using deuterated internal standards like 4-hydroxycyclophosphamide-d4. researchgate.netnih.govnih.gov These methods often involve specific sample preparation steps, such as protein precipitation or solid-phase extraction, to remove interferences from the biological matrix. cdc.govresearchgate.net
The choice of chromatographic column and mobile phase composition is critical for achieving optimal separation. innovareacademics.in Reversed-phase columns, such as C18, are commonly used for the separation of cyclophosphamide and its metabolites. researchgate.netnih.govinnovareacademics.in Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively resolve compounds with different polarities. researchgate.netnih.gov The use of UPLC, with its smaller particle size columns, allows for faster analysis times and improved resolution compared to traditional HPLC. core.ac.uk These established methods for cyclophosphamide and its deuterated metabolites provide a strong foundation for the analytical resolution of this compound and its metabolic products. researchgate.netnih.govnih.gov
Table 3: Chromatographic Conditions for Cyclophosphamide and Metabolite Analysis | Technique | Column | Mobile Phase | Detection | Application | Reference | | --- | --- | --- | --- | --- | | UPLC-MS/MS | Waters Acquity® UPLC BEH C18 (2.1 × 100 mm; 1.7 μm) | 0.01% formic acid and methanol (B129727) (gradient) | ESI+, Multiple Reaction Monitoring | Quantification of cyclophosphamide and 4-hydroxycyclophosphamide in volumetric absorptive microsampling | nih.gov | | UPLC-MS/MS | UPLC H-Class BEH C18 | Formic acid 0.01%-acetonitrile (gradient) | ESI+, Multiple Reaction Monitoring | Quantification of cyclophosphamide and 4-hydroxycyclophosphamide in dried blood spots | researchgate.net | | HPLC | X-Bridge C18 (250 × 4.6 mm, 5 μm) | Phosphate buffer (pH 7.0) and Water:Methanol:Acetonitrile (20:40:40 v/v) (gradient) | UV at 200 nm | Analysis of cyclophosphamide and its related substances | innovareacademics.in | | HPLC-MS | C18 cartridges (solid-phase extraction) | Not specified | MS | Simultaneous determination of cyclophosphamide and its metabolites in human plasma | nih.gov |
Table 4: Compound Names
| Compound Name |
|---|
| This compound |
| Cyclophosphamide |
| Iminocyclophosphamide |
| 4-Hydroxycyclophosphamide |
| 4-Hydroxy-5,5-dimethylcyclophosphamide |
| alpha,alpha-Dimethylaldophosphamide |
| 5,5-dimethyliminocyclophosphamide |
| 4-hydroxycyclophosphamide-d4 |
| 4-ketocyclophosphamide (B195324) |
| carboxyphosphamide (B29615) |
| phosphoramide (B1221513) mustard |
| 3-(2-chloroethyl)oxazolidone |
| ifosfamide (B1674421) |
| hexamethyl phosphoramide mustard |
| deuterated CEPM |
| 4-Oxo Cyclophosphamide D8 |
| Cyclophosphamide D4 |
| Cyclophosphamide D6 |
| Cyclophosphamide D8 |
| N-nitrosobis(2-hydroxyethyl)amine |
| N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine |
Applications of Alcophosphamide D4 As a Research Probe
Use in Mechanistic Enzyme Assays for Phosphoramidate-Activating Enzymes
The metabolic activation of the parent compound, cyclophosphamide (B585), is a critical step for its cytotoxic activity and is mediated by a series of enzymes. This process ultimately leads to the formation of phosphoramide (B1221513) mustard, the primary alkylating agent, and acrolein. Alcophosphamide (B1665695) is an intermediate metabolite in this pathway.
Alcophosphamide-d4 serves as a crucial tool for studying the kinetics and mechanisms of phosphoramidate-activating enzymes. These enzymes, such as certain 3'-5' exonucleases associated with DNA polymerases, are hypothesized to be involved in the toxicogenation of activated cyclophosphamide metabolites. nih.gov In these assays, researchers can incubate the deuterated substrate, this compound, with the enzyme of interest. By using techniques like liquid chromatography-mass spectrometry (LC-MS), they can track the formation of deuterated downstream metabolites. This allows for the precise measurement of enzyme activity and the elucidation of the catalytic mechanism without interference from endogenous, non-deuterated compounds. The known mass shift between the substrate and its products enables clear and unambiguous detection.
Application in Metabolic Tracing and Flux Analysis in Pre-clinical Models
Understanding the metabolic fate of cyclophosphamide and its metabolites is essential for optimizing its therapeutic efficacy and minimizing toxicity. This compound is employed in metabolic tracing studies within preclinical models, such as rodents, to follow the distribution and transformation of the drug in vivo. researchgate.net
After administration of a known amount of this compound, biological samples (e.g., plasma, urine, tissue) can be collected at various time points. Subsequent analysis by mass spectrometry allows for the identification and quantification of this compound and any of its deuterated metabolites. This approach, known as stable isotope tracing, provides a dynamic view of the metabolic pathways. nih.govnih.gov It helps to determine the rates of formation and clearance of various metabolites, offering insights into metabolic flux and how different physiological states or co-administered drugs might alter the metabolism of cyclophosphamide.
| Study Type | Model | Analytical Technique | Key Findings |
| Metabolic Tracing | Mouse | UPLC-ESI-QTOFMS | Identification of key metabolites including alcophosphamide in urine. researchgate.net |
| Metabolic Flux Analysis | Cancer Cell Lines | 13C Tracers & MFA | Elucidation of central carbon metabolism restructuring. nih.gov |
Development as a Chemical Biology Tool for Investigating Alkylation Mechanisms
The therapeutic effect of cyclophosphamide stems from the ability of its active metabolite, phosphoramide mustard, to alkylate DNA, leading to cell death. Alcophosphamide is a precursor to this highly reactive species. This compound can be used as a chemical biology tool to probe the intricate details of these alkylation reactions.
By using this compound, researchers can study the formation of DNA and protein adducts. The deuterium (B1214612) label acts as a "tag," allowing for the specific detection of adducts derived from the administered drug. This is particularly useful in complex biological matrices where numerous other molecules could potentially react with cellular macromolecules. Mass spectrometry can be used to identify the exact sites of adduction on DNA or proteins, providing fundamental insights into the mechanism of action and the basis for both the therapeutic and toxic effects of the drug.
Utility in Isotopic Dilution Mass Spectrometry for Biomarker Quantification
Isotope dilution mass spectrometry (ID-MS) is a gold-standard analytical technique for achieving highly accurate and precise quantification of molecules in complex mixtures. nih.govresearchgate.netcapes.gov.br this compound is ideally suited for this application, serving as an internal standard for the quantification of endogenous or unlabeled alcophosphamide. nih.gov
In this method, a precisely known amount of this compound is "spiked" into a biological sample (e.g., patient plasma or urine) that contains an unknown quantity of unlabeled alcophosphamide. researchgate.netresearchgate.net The sample is then processed and analyzed by LC-MS or GC-MS. colab.ws Because the deuterated internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. nih.gov However, due to the mass difference, the two compounds are detected as distinct ions. By measuring the ratio of the signal intensity of the unlabeled alcophosphamide to that of the labeled this compound, the exact concentration of the analyte in the original sample can be calculated with high accuracy. This technique is crucial for pharmacokinetic studies and for the development of biomarkers related to cyclophosphamide treatment. capes.gov.br
| Analytical Method | Internal Standard | Application | Reference |
| GC-MS | Deuterium labeled analogues | Quantification in plasma and urine | researchgate.net |
| LC-MS/MS | d4-cyclophosphamide | Quantification in environmental and biological matrices | researchgate.netcolab.ws |
| ID-MS | Isotope-labeled proteins/peptides | Absolute quantification for biomarker discovery | researchgate.net |
Future Research Directions and Unexplored Avenues for Alcophosphamide D4 Studies
Integration with Systems Biology Approaches (e.g., metabolomics, proteomics)
The future of understanding the biological impact of Alcophosphamide-d4 lies in its integration with systems biology. Metabolomics and proteomics, in particular, offer powerful platforms to elucidate the subtle yet significant effects of isotopic labeling on cellular networks.
Metabolomics: The use of this compound as a metabolic probe can enable detailed flux analysis of the cyclophosphamide (B585) metabolic pathway. By tracing the d4-label, researchers can quantify the conversion rates of cyclophosphamide to its various metabolites, including the formation of this compound itself and its subsequent transformations. nih.gov This approach can help in understanding the inter-individual variability in drug metabolism. A comparative metabolomic analysis of biological samples (e.g., plasma, urine) from subjects administered cyclophosphamide versus those given a d4-labeled variant could reveal previously unknown metabolic shunting pathways, where the deuterium (B1214612) substitution alters the preferred metabolic route. juniperpublishers.com
Proteomics: The interaction of this compound with cellular proteins is another critical area of investigation. Alcophosphamide (B1665695) is known to be a urinary metabolite of cyclophosphamide and may be used in proteomics research. chemsrc.combiomart.cn Future studies could employ chemical proteomics approaches, potentially using this compound as a bait molecule to identify protein targets. This could uncover off-target effects or new mechanisms of action and resistance related to cyclophosphamide therapy. uantwerpen.be Furthermore, investigating the impact of this compound on the expression levels of key metabolic enzymes, such as aldehyde dehydrogenases (ALDH) and cytochrome P450 (CYP) isoforms, can provide insights into feedback mechanisms and regulatory loops. hmdb.ca
| Research Approach | Potential Insights for this compound |
| Metabolomics | Quantitative flux analysis of cyclophosphamide metabolism. Identification of metabolic switching induced by deuteration. |
| Proteomics | Identification of direct protein targets and interaction partners. Elucidation of effects on metabolic enzyme expression. |
Advanced Computational Chemistry for Predicting Metabolic Fates and KIEs
Computational chemistry provides a powerful in-silico platform to predict the metabolic fate of drug candidates and to understand the underlying principles of the kinetic isotope effect (KIE).
Predicting the metabolic fate of this compound through computational models is a promising avenue. Ligand-based and structure-based computational methods can be employed to predict the sites of metabolism (SOMs) on the this compound molecule. nih.gov Such predictions can guide experimental studies and help in understanding how the deuterium label might influence the metabolic profile compared to its non-deuterated counterpart. nih.gov
| Computational Method | Application to this compound |
| Metabolism Prediction Software | Identification of potential sites of metabolism on the this compound structure. |
| Quantum Mechanics (e.g., DFT) | Calculation of the kinetic isotope effect for specific metabolic reactions. |
| Molecular Dynamics Simulations | Modeling the interaction of this compound with metabolic enzymes. |
Development of Novel Biosensors and Imaging Probes incorporating Deuterium
The unique properties of deuterium can be harnessed to develop innovative biosensors and imaging probes for monitoring drug metabolism and distribution in real-time.
Biosensors: The development of biosensors capable of specifically detecting and quantifying this compound in biological fluids would be a significant advancement for therapeutic drug monitoring. frontiersin.org Such sensors could be based on electrochemical or optical detection methods, potentially utilizing enzymes involved in cyclophosphamide metabolism as the biological recognition element. The selectivity of these biosensors would be crucial for distinguishing this compound from other metabolites.
Imaging Probes: Deuterium metabolic imaging (DMI) is an emerging non-invasive technique that uses magnetic resonance imaging (MRI) to track the fate of deuterated compounds in the body. yale.edunih.gov Administering deuterated cyclophosphamide could allow for the in-vivo visualization of the formation and distribution of this compound and other deuterated metabolites in tumor tissues and organs. aacrjournals.orgfrontiersin.org This could provide invaluable information on drug targeting, tumor penetration, and metabolic activity, potentially enabling personalized treatment strategies.
| Technology | Potential Application for this compound |
| Biosensors | Real-time, specific quantification in biological samples for therapeutic drug monitoring. |
| Deuterium Metabolic Imaging (DMI) | Non-invasive, in-vivo visualization of drug metabolism and distribution in tumors and organs. |
Exploration of Deuterium in Modulating Reactivity and Selectivity in Chemical Reactions
The influence of deuterium on chemical reactivity and selectivity extends beyond metabolic processes and into the realm of synthetic chemistry.
Future research could explore how the deuterium atoms in this compound affect its intrinsic chemical reactivity. For instance, the stability of the molecule towards non-enzymatic degradation could be altered. nih.gov Studies could investigate the kinetics of hydrolysis or other degradation pathways of this compound compared to its non-deuterated analog.
Furthermore, the principles of deuterium-directed reactivity could be applied to the synthesis of novel cyclophosphamide analogs. Site-selective deuteration has been shown to be achievable using specific catalysts, which could open up avenues for creating new deuterated versions of cyclophosphamide with potentially improved therapeutic profiles. chemrxiv.orgrsc.org The selective placement of deuterium could be used to fine-tune the reactivity of specific functional groups within the molecule, leading to more controlled activation or detoxification pathways. mdpi.com
Addressing Analytical Challenges for Low-Abundance Deuterated Metabolites
A significant hurdle in the study of deuterated metabolites like this compound is their often low abundance in complex biological matrices.
The development of highly sensitive and specific analytical methods is paramount. While mass spectrometry (MS) is the cornerstone for quantifying deuterated compounds, challenges remain in achieving the required limits of detection and quantification, especially for minor metabolites. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed, but method development needs to address potential matrix effects and the separation of isomeric and isobaric compounds. uantwerpen.be
Another challenge is the accurate determination of the degree and position of deuterium incorporation. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, including deuterium NMR (2H-NMR), are powerful tools for this purpose. researchgate.net However, new strategies may be needed to improve the sensitivity of these techniques for low-concentration analytes. The use of novel derivatization agents or advanced sample preparation techniques could help to overcome these limitations. glbrc.org
| Analytical Challenge | Potential Solution |
| Low Abundance | Development of ultra-sensitive LC-MS/MS methods; advanced sample enrichment techniques. |
| Isotopic Purity and Position | High-resolution mass spectrometry; Deuterium NMR (2H-NMR) spectroscopy. |
| Matrix Effects | Advanced chromatographic separation techniques; use of appropriate internal standards. acs.org |
Q & A
Basic: What analytical techniques are recommended for quantifying Alcophosphamide-d4 in biological matrices, and how should they be optimized?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key parameters include:
- Column: Reverse-phase C18 (e.g., 2.1 × 50 mm, 1.7 µm particles) for efficient separation.
- Mobile Phase: Gradient elution with 0.1% formic acid in water/acetonitrile to minimize ion suppression.
- Detection: Multiple reaction monitoring (MRM) for deuterated vs. non-deuterated transitions (e.g., m/z 261 → 140 for this compound).
- Internal Standards: Use stable isotope-labeled analogs (e.g., Alcophosphamide-d8) to correct for matrix effects .
Validation: Include linearity (1–1000 ng/mL), limit of detection (LOD < 0.5 ng/mL), and intra-day precision (<15% RSD).
Advanced: How can researchers resolve contradictions in reported metabolic stability data for this compound across different in vitro models?
Methodological Answer:
Discrepancies often arise from:
- Cell Line Variability: HepG2 vs. primary hepatocytes may express differing cytochrome P450 isoforms.
- Incubation Conditions: Oxygen tension, pH, and temperature fluctuations affect enzyme kinetics.
Strategies: - Cross-validate using cryopreserved hepatocytes under standardized O₂ levels (e.g., 5% CO₂).
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate intersystem differences.
- Conduct isotope tracing to track deuterium retention and identify metabolic hotspots .
Basic: What synthesis protocols ensure high isotopic purity of this compound, and how is purity validated?
Methodological Answer:
- Deuterium Source: Use deuterated solvents (e.g., D₂O) or reagents (e.g., NaBD₄) in a controlled atmosphere (argon/glovebox).
- Reaction Optimization: Monitor pH and temperature (e.g., 25°C, pH 7.4) to minimize proton back-exchange.
- Purification: Size-exclusion chromatography or preparative HPLC to remove non-deuterated byproducts.
Validation: - NMR: Compare ¹H and ²H spectra to confirm >98% isotopic enrichment.
- High-Resolution MS: Detect mass shifts (Δ = 4 Da) and isotopic patterns .
Advanced: What experimental designs are suitable for investigating deuterium isotope effects on this compound’s pharmacokinetic (PK) profile?
Methodological Answer:
- Comparative PK Studies: Administer this compound and non-deuterated analogs to matched animal cohorts (e.g., Sprague-Dawley rats). Collect plasma/tissue samples at 0–24h post-dose.
- Parameters: Calculate AUC, Cₘₐₓ, and half-life differences using non-compartmental analysis.
- Mechanistic Insight: Pair with microsomal incubation to assess CYP-mediated metabolism differences.
- Computational Modeling: Apply density functional theory (DFT) to predict bond cleavage energy changes due to deuterium .
Basic: What storage conditions are critical for maintaining this compound stability in long-term studies?
Methodological Answer:
- Temperature: Store at –80°C in amber vials to prevent photodegradation.
- Solvent: Lyophilize and reconstitute in deuterium-depleted water or DMSO-d6 to minimize isotopic exchange.
- Stability Monitoring: Conduct periodic LC-MS checks (every 3 months) for degradation products (e.g., phosphoramide mustard) .
Advanced: How should researchers design 3D cell culture experiments to evaluate this compound’s long-term cytotoxic effects?
Methodological Answer:
- Scaffold Selection: Use Matrigel or synthetic hydrogels (e.g., PEG-based) to mimic tumor extracellular matrix.
- Dosing Regimen: Continuous vs. pulsed exposure (e.g., 72h vs. 24h cycles) to simulate clinical pharmacokinetics.
- Endpoint Assays:
Basic: How can researchers ensure reproducibility in this compound pharmacokinetic studies across laboratories?
Methodological Answer:
- Standardized Protocols: Adopt OECD or FDA guidelines for in vivo dosing (e.g., IV bolus vs. oral gavage).
- Interlab Validation: Share reference samples (e.g., NIST-traceable this compound) for cross-lab calibration.
- Data Reporting: Include detailed metadata (e.g., animal strain, diet, housing conditions) in supplementary materials .
Advanced: What strategies mitigate deuterium loss during in vivo metabolism studies of this compound?
Methodological Answer:
- Deuterium Retention Analysis: Use high-resolution orbitrap MS to quantify D/H ratios in excreted metabolites.
- Stable Isotope Labeling: Co-administer ¹³C-glucose to distinguish endogenous vs. drug-derived deuterium.
- Kinetic Isotope Effect (KIE) Studies: Compare kₐᵥ values for deuterated vs. non-deuterated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
